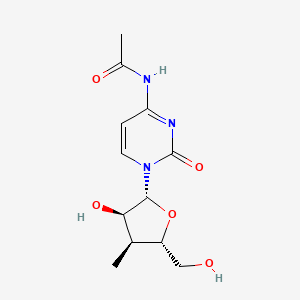
4-(4-(2,4-Difluorophenyl)piperazin-1-yl)-2-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(2,4-Difluorophenyl)piperazin-1-yl)-2-fluorobenzoic acid is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,4-difluorophenyl group and a fluorobenzoic acid moiety. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-(2,4-Difluorophenyl)piperazin-1-yl)-2-fluorobenzoic acid typically involves the reaction of 2,4-difluoroaniline with piperazine to form 4-(2,4-difluorophenyl)piperazine. This intermediate is then reacted with 2-fluorobenzoic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine or potassium carbonate .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 4-(4-(2,4-Difluorophenyl)piperazin-1-yl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-(4-(2,4-Difluorophenyl)piperazin-1-yl)-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-(2,4-Difluorophenyl)piperazin-1-yl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The compound is known to bind to certain receptors, modulating their activity and leading to various biological effects. The piperazine ring plays a crucial role in the binding affinity and selectivity of the compound. The exact pathways involved may include inhibition of specific enzymes or modulation of signal transduction pathways .
Comparison with Similar Compounds
- 4-(4-(2,4-Difluorophenyl)piperazin-1-yl)methylbenzoic acid
- 1-(2,6-Dichlorophenyl)-5-(2,4-Difluorophenyl)-7-Piperazin-1-Yl-3,4-Dihydroquinazolin-2(1h)-One
Comparison: Compared to similar compounds, 4-(4-(2,4-Difluorophenyl)piperazin-1-yl)-2-fluorobenzoic acid exhibits unique properties due to the presence of both fluorine atoms and the piperazine ring. These structural features contribute to its distinct biological activities and potential therapeutic applications. The compound’s ability to undergo various chemical reactions also makes it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C17H15F3N2O2 |
|---|---|
Molecular Weight |
336.31 g/mol |
IUPAC Name |
4-[4-(2,4-difluorophenyl)piperazin-1-yl]-2-fluorobenzoic acid |
InChI |
InChI=1S/C17H15F3N2O2/c18-11-1-4-16(15(20)9-11)22-7-5-21(6-8-22)12-2-3-13(17(23)24)14(19)10-12/h1-4,9-10H,5-8H2,(H,23,24) |
InChI Key |
NKBHFIMSKBWQAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)C(=O)O)F)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,2'S,3S,3'S)-2,2'-Dibenzyl-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B14765101.png)
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-(3-furanylcarbonyl)-3-oxo-,1,1-dimethylethyl ester](/img/structure/B14765106.png)












